Product packaging for 1-(Diethoxymethyl)pyrrolidine(Cat. No.:CAS No. 51752-62-6)

1-(Diethoxymethyl)pyrrolidine

Cat. No.: B14641699
CAS No.: 51752-62-6
M. Wt: 173.25 g/mol
InChI Key: IRMGCRFXRJKBJJ-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolidine (B122466) Synthesis and Reactivity

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a structural cornerstone in a multitude of natural products, pharmaceuticals, and catalysts. tandfonline.comacs.orgresearchgate.net Historically, the synthesis of pyrrolidines has been a focal point of organic chemistry, with early methods often relying on the cyclization of long-chain amines or the reduction of pyrrole. Over the years, a diverse array of synthetic strategies has emerged, including intramolecular amination of haloamines, reductive amination of dicarbonyl compounds, and various cycloaddition reactions. organic-chemistry.orgnih.gov The reactivity of the pyrrolidine ring is largely dictated by the secondary amine functionality, which imparts basicity and nucleophilicity. wikipedia.orgwikipedia.org This allows for a wide range of transformations at the nitrogen atom, such as alkylation, acylation, and the formation of enamines, making it a versatile building block in organic synthesis. wikipedia.orgorgsyn.org

Significance of Cyclic Secondary Amines in Organic Chemistry

Cyclic secondary amines, such as pyrrolidine, are of paramount importance in the field of organic chemistry. youtube.com Their constrained cyclic structure often imparts a higher degree of stereochemical control in reactions compared to their acyclic counterparts. wikipedia.org The nitrogen atom's lone pair of electrons makes these compounds basic and nucleophilic, enabling them to participate in a wide array of chemical reactions. youtube.comchemistrytalk.org They serve as crucial intermediates in the synthesis of complex molecules, including alkaloids, pharmaceuticals, and agrochemicals. tandfonline.comeopcw.com Furthermore, chiral cyclic secondary amines are widely employed as organocatalysts, facilitating a variety of asymmetric transformations with high enantioselectivity. The unique structural and electronic properties of cyclic secondary amines make them indispensable tools for synthetic chemists.

Overview of Acetal (B89532) Functional Groups in Synthetic Intermediates

The acetal functional group, characterized by a carbon atom single-bonded to two alkoxy (-OR) groups, plays a crucial role in modern organic synthesis. byjus.commasterorganicchemistry.com Acetals are most commonly formed by the acid-catalyzed reaction of an aldehyde or a ketone with an excess of an alcohol. libretexts.org A key feature of acetals is their stability under neutral and basic conditions, while being readily hydrolyzed back to the corresponding carbonyl compound and alcohol in the presence of aqueous acid. masterorganicchemistry.comfiveable.me This reactivity profile makes acetals excellent protecting groups for aldehydes and ketones, allowing for selective transformations on other parts of a molecule without affecting the carbonyl functionality. masterorganicchemistry.comnumberanalytics.com The diethoxymethyl group, a specific type of acetal, is therefore a valuable moiety in synthetic intermediates, offering a masked aldehyde that can be unveiled at a desired stage of a synthetic sequence.

Defining the Research Landscape of 1-(Diethoxymethyl)pyrrolidine

The compound this compound combines the structural features of a cyclic secondary amine (pyrrolidine) and an acetal (diethoxymethyl group). This unique combination suggests its primary role as a synthetic intermediate. Research involving this specific compound is often situated within the context of constructing more complex molecules where the pyrrolidine ring serves as a foundational scaffold and the diethoxymethyl group acts as a precursor to an aldehyde. For instance, it can be utilized in reactions where the pyrrolidine nitrogen acts as a nucleophile, followed by the deprotection of the acetal to reveal an aldehyde for subsequent transformations. While not as extensively documented as pyrrolidine itself, the study of this compound and its analogs is relevant in the development of novel synthetic methodologies and the synthesis of target molecules in medicinal and materials chemistry. google.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B14641699 1-(Diethoxymethyl)pyrrolidine CAS No. 51752-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51752-62-6

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-(diethoxymethyl)pyrrolidine

InChI

InChI=1S/C9H19NO2/c1-3-11-9(12-4-2)10-7-5-6-8-10/h9H,3-8H2,1-2H3

InChI Key

IRMGCRFXRJKBJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(N1CCCC1)OCC

Origin of Product

United States

Synthetic Methodologies for 1 Diethoxymethyl Pyrrolidine and Its Structural Analogues

Direct Synthesis Approaches

The direct synthesis of 1-(diethoxymethyl)pyrrolidine involves the construction of the five-membered nitrogen heterocycle in a manner that concurrently incorporates the diethoxymethyl group. Such approaches are often elegant in their convergence but can present challenges in precursor availability and reaction control.

Formation of the Pyrrolidine (B122466) Ring Incorporating the Diethoxymethyl Group

This strategy focuses on cyclization reactions where one of the reactants already contains the N-(diethoxymethyl) functionality.

The construction of the pyrrolidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. organic-chemistry.org In the context of this compound, a plausible approach involves the intramolecular cyclization of a linear precursor bearing the N-(diethoxymethyl) group. For instance, an N-(diethoxymethyl) amine with a pendant functional group, such as a halide or a leaving group, at the 4- or 5-position of the carbon chain could undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

While specific examples for the synthesis of this compound via this method are not extensively documented, the general principle of intramolecular hydroamination/cyclization of aminoalkenes is a well-established route to pyrrolidines. nih.gov The challenge lies in the synthesis of the requisite N-(diethoxymethyl) substituted aminoalkene precursor.

Cascade reactions, also known as tandem or domino reactions, offer an efficient means to construct complex molecules in a single operation by combining multiple bond-forming events. mdpi.com The synthesis of substituted pyrrolidines has been achieved through various cascade sequences. researchgate.netrsc.org A hypothetical cascade reaction for the synthesis of this compound could involve a multi-component reaction where a source of the diethoxymethylamine fragment, an alkene, and another reactant combine to form the pyrrolidine ring in a concerted or sequential manner.

For example, transition metal-catalyzed tandem reactions have been successfully employed in the synthesis of pyrrolidine and piperidine (B6355638) derivatives from propargylic alcohols and amino olefins. researchgate.net The adaptation of such a methodology to incorporate an N-(diethoxymethyl) group would require the design of a suitable starting material containing this functionality.

Synthesizing complex molecules from simple, commercially available precursors is a primary goal in organic synthesis. A potential strategy for this compound could involve the reaction of a bifunctional starting material with an amine bearing the diethoxymethyl group. For instance, the reaction of a 1,4-dihaloalkane with N-(diethoxymethyl)amine could, in principle, lead to the formation of the pyrrolidine ring, although such a direct alkylation might be challenging to control.

Introduction of the Diethoxymethyl Moiety onto a Pre-formed Pyrrolidine Ring

A more direct and potentially more practical approach to this compound involves the functionalization of the readily available pyrrolidine ring.

N-Alkylation or N-Functionalization Strategies

The most straightforward method for the synthesis of this compound is the direct N-functionalization of pyrrolidine. This can be achieved through the reaction of pyrrolidine with a reagent that can deliver the diethoxymethyl group.

One such reagent is triethyl orthoformate. The reaction of amines with triethyl orthoformate is a known method for the preparation of formimidates and formamidines. mdpi.com Under acidic catalysis, triethyl orthoformate can react with a secondary amine like pyrrolidine to form the corresponding N,N-disubstituted formamide (B127407) diethyl acetal (B89532), which is this compound. A study on the N-formylation of various amines using triethyl orthoformate in the presence of immobilized sulfuric acid on silica (B1680970) gel has demonstrated the feasibility of this transformation for a range of amine substrates. mdpi.com Although pyrrolidine was not explicitly listed in the substrates of this particular study, the successful formylation of other cyclic and acyclic secondary amines suggests that this method would be applicable.

The proposed mechanism involves the activation of triethyl orthoformate by the acid catalyst to generate a reactive electrophilic species, which is then attacked by the nucleophilic nitrogen of pyrrolidine. Subsequent elimination of ethanol (B145695) molecules leads to the final product. mdpi.com

Amine SubstrateReaction TimeYield (%)Reference
Aniline4 min96 mdpi.com
4-Methylaniline10 min95 mdpi.com
4-Methoxyaniline15 min94 mdpi.com
4-Chloroaniline20 min92 mdpi.com
Benzylamine30 min90 mdpi.com
Piperidine1 h85 mdpi.com
Morpholine1.5 h88 mdpi.com

This table presents data for the N-formylation of various amines using triethyl orthoformate and an immobilized sulfuric acid catalyst, which is a key step in a potential synthesis of this compound. The data is adapted from a study by Ghorbani-Vaghei and colleagues. mdpi.com

Another potential, though less direct, route involves the N-formylation of pyrrolidine followed by the conversion of the resulting formamide to the diethyl acetal. N-formylpyrrolidine can be prepared by reacting pyrrolidine with formic acid or its derivatives. google.com The subsequent acetalization of the formyl group would then yield the target compound.

Reactions Involving Orthoformates or Related Reagents

The synthesis of N-alkoxymethyl derivatives of amines, such as this compound, can be achieved through reactions with orthoformates. Triethyl orthoformate serves as a key reagent in these transformations. The reaction of amines with orthoesters is a commonly employed synthetic method for creating a variety of nitrogen-containing compounds, including imidates and amidines. mdpi.comnih.gov In the case of a secondary amine like pyrrolidine, the reaction with triethyl orthoformate proceeds via nucleophilic attack of the amine nitrogen onto the central carbon of the orthoformate. This is followed by the stepwise elimination of two molecules of ethanol.

This reaction can be influenced by several factors, including the nature of the amine and the orthoester, the stoichiometry of the reactants, and the presence of an acid catalyst. nih.gov For instance, one-pot reactions involving triethyl orthoformate and various amines have been shown to be efficient for producing a range of heterocyclic compounds. mdpi.comresearchgate.net While direct synthesis of this compound is not extensively detailed, the underlying mechanism is analogous to the formation of ethoxymethyleneamino derivatives from primary amines, which are subsequently used to build more complex heterocyclic systems. researchgate.net

Synthesis of Key Precursors and Intermediates

The construction of the target molecule relies on the availability of two primary components: the pyrrolidine ring and the diethoxymethyl group. Synthetic strategies often involve either preparing a substituted pyrrolidine scaffold first or creating a precursor already containing the diethoxymethyl moiety.

Preparation of Substituted Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. semanticscholar.org These methods can be broadly categorized and often utilize readily available starting materials.

One common approach is the use of natural chiral molecules like L-proline and its derivatives as starting points for synthesizing more complex pyrrolidine-containing drugs. mdpi.com Metal-catalyzed reactions, particularly 1,3-dipolar cycloadditions of azomethine ylides with olefins, provide a versatile route to highly functionalized and stereochemically defined pyrrolidines. nih.gov Various metals, including silver (Ag) and copper (Cu), can be used to catalyze these reactions, influencing the stereochemical outcome. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway, allowing for the construction of complex pyrrolidine derivatives in a single step from three or more starting materials. tandfonline.com Palladium-catalyzed hydroarylation of pyrrolines has also been reported as a method to introduce substituents at the 3-position of the pyrrolidine ring. semanticscholar.org

Table 1: Selected Synthetic Methods for Pyrrolidine Scaffolds
MethodKey Reactants/PrecursorsCatalyst/ReagentKey FeaturesReference
CycloadditionAzomethine ylides, OlefinsAg(I) or Cu(I) complexesProvides access to diversely functionalized, homochiral pyrrolidines. nih.gov
Multicomponent ReactionAldehydes, Amino acid esters, ChalconesIodine (I2), K2CO3Efficient one-pot synthesis of highly substituted pyrrolidines. tandfonline.com
Modification of ProlineProline, 4-HydroxyprolineLiAlH4 or LiBH4 (for reduction)Utilizes a readily available chiral pool starting material. mdpi.com
Intramolecular AminationAmino alcoholsSOCl2A simple, one-pot preparation of the cyclic amine. organic-chemistry.org
Reductive AminationDiketones, AnilinesIridium catalystSuccessive reductive amination via transfer hydrogenation. nih.gov

Routes to Diethoxymethyl-Containing Precursors

The diethoxymethyl group is a diethyl acetal of formaldehyde. The formation of acetals is a standard method for protecting carbonyl groups in organic synthesis. researchgate.net Alkyl orthoformates, such as trimethyl or triethyl orthoformate, are versatile reagents used extensively in these transformations. researchgate.net They can react with aldehydes and ketones to form the corresponding acetals, often under acidic conditions. The water scavenger property of orthoformates is beneficial in driving the reaction to completion. researchgate.net

In the context of preparing precursors for this compound, a molecule containing a reactive site (e.g., a leaving group) and a diethoxymethyl group could be synthesized. This precursor could then be reacted with pyrrolidine to form the final product. The synthesis of such precursors typically involves the reaction of a suitable alcohol with triethyl orthoformate to introduce the diethoxymethyl functionality.

Optimization of Synthetic Pathways

Achieving an efficient synthesis requires careful optimization of various reaction parameters to maximize yield and minimize side products. Key factors include reaction temperature, time, and the choice of catalyst.

Reaction Temperature and Time Optimization

The temperature and duration of a reaction are critical variables that significantly impact its outcome. In the synthesis of pyrrolidine derivatives, optimization of these parameters is crucial for achieving high yields and diastereoselectivity. For example, in the 1,3-dipolar cycloaddition reactions used to form spirooxindole pyrrolidines, studies have shown that refluxing in methanol (B129727) for 2 hours provides excellent yields. researchgate.net

Similarly, in the biocatalytic synthesis of 2-substituted pyrrolidines using transaminases, reaction temperature is a key parameter. Varying the temperature between 30°C and 45°C can have a marked effect on reaction conversion and product formation over time. acs.org In the Michael addition of aldehydes to nitroolefins catalyzed by pyrrolidine-based organocatalysts, the best results were obtained at 0°C over 24 hours, highlighting the importance of lower temperatures for achieving high yield and stereoselectivity. nih.gov

Table 2: Example of Reaction Condition Optimization for Spirooxindole Pyrrolidine Synthesis
EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Acetonitrile (B52724)Reflux580 researchgate.net
2MethanolReflux295 researchgate.net
3EthanolReflux491 rsc.org
4DichloromethaneReflux875 researchgate.net
5TolueneReflux688 researchgate.net

Catalyst Systems in Pyrrolidine Synthesis

The choice of catalyst is fundamental to the success of many synthetic routes for pyrrolidines, influencing reaction rate, yield, and stereoselectivity. Both metal-based catalysts and organocatalysts are widely employed.

In multicomponent reactions, catalysts such as tributylphosphine (B147548) (PBu₃) have been used to facilitate the synthesis of N-aryl-pyrrolidines. tandfonline.com Silver trifluoromethanesulfonate (B1224126) (AgOTf) in combination with a chiral ligand like (R)-DM-SEGPHOS has been used for the catalyzed reaction between α,β-unsaturated pyrazolamides and imino esters. tandfonline.com Palladium catalysts are effective for hydroarylation reactions to create 3-aryl pyrrolidines. semanticscholar.org

Strategies for By-product Minimization

In the synthesis of this compound and its structural analogs, the formation of by-products can significantly impact the yield and purity of the desired product. Therefore, various strategies are employed to minimize their formation. These strategies often focus on controlling reaction conditions, utilizing specific reagents, and employing purification techniques.

A common synthetic route to compounds like this compound involves the reaction of a secondary amine, such as pyrrolidine, with an orthoformate, typically triethyl orthoformate, often in the presence of an acid catalyst. However, this reaction can lead to the formation of several by-products.

One key strategy to minimize by-products is the careful control of reaction stoichiometry. An excess of the orthoformate can lead to the formation of undesired side products through further reactions. Conversely, an insufficient amount may result in incomplete conversion of the starting amine.

The choice of catalyst and reaction temperature also plays a crucial role. While an acid catalyst is often necessary to promote the reaction, its concentration and strength must be optimized to prevent degradation of the reactants or products. Similarly, elevated temperatures can accelerate the desired reaction but may also promote the formation of thermal decomposition by-products.

Purification of the crude product is another critical step in obtaining high-purity this compound. Distillation is a commonly employed method to separate the desired product from lower and higher boiling point impurities. In some cases, fractional distillation under reduced pressure is necessary to achieve the desired level of purity, especially when dealing with heat-sensitive compounds.

Furthermore, strategies in related amine syntheses, such as reductive amination, offer insights into by-product control. masterorganicchemistry.com For instance, the choice of reducing agent can be critical. While sodium borohydride (B1222165) is a common reducing agent, it can also reduce the starting aldehyde or ketone, leading to lower yields of the desired amine. masterorganicchemistry.comyoutube.com A weaker reducing agent like sodium cyanoborohydride (NaBH3CN) is often preferred as it selectively reduces the intermediate imine without affecting the carbonyl starting material. masterorganicchemistry.comyoutube.com This selectivity minimizes the formation of alcohol by-products.

In addition to the choice of reagents, process optimization through techniques like one-pot synthesis can also contribute to by-product minimization by reducing the number of intermediate isolation and purification steps, which can be sources of yield loss and impurity formation. fao.org

Table 1: Strategies for By-product Minimization in Amine Synthesis

StrategyDescriptionPotential By-products Minimized
Control of Stoichiometry Precisely measuring and controlling the molar ratios of reactants.Products of over-alkylation or incomplete reaction.
Catalyst Optimization Selecting the appropriate catalyst and optimizing its concentration.Products from side reactions catalyzed by inappropriate acid/base strength.
Temperature Control Maintaining an optimal reaction temperature to favor the desired reaction pathway.Thermal decomposition products.
Selective Reducing Agents Utilizing reducing agents that selectively react with the desired functional group.Alcohol by-products from the reduction of starting carbonyl compounds. masterorganicchemistry.comyoutube.com
Purification Techniques Employing methods like fractional distillation to separate the product from impurities.Various low and high boiling point impurities. google.com
One-Pot Synthesis Performing multiple reaction steps in a single reactor without isolating intermediates.Impurities introduced during workup and purification steps. fao.org

Reaction Mechanisms and Chemical Transformations Involving 1 Diethoxymethyl Pyrrolidine

Reactivity of the Diethoxymethyl Acetal (B89532) Group

The diethoxymethyl group is an acetal of formaldehyde. Acetal functional groups are known for their stability in neutral to strongly basic conditions, but they exhibit characteristic reactivity in the presence of acids. libretexts.orgmasterorganicchemistry.com

Hydrolysis Mechanisms and Aldehyde Formation

Under acidic conditions, the diethoxymethyl acetal group readily undergoes hydrolysis to yield pyrrolidine-1-carbaldehyde and two equivalents of ethanol (B145695). This reaction is reversible, and the forward reaction is favored by the presence of excess water. organicchemistrytutor.comchemistrysteps.com

The mechanism for this acid-catalyzed hydrolysis involves several key steps:

Protonation: One of the ethoxy oxygen atoms is protonated by an acid catalyst, which converts the ethoxy group into a good leaving group (ethanol). chemistrysteps.com

Formation of an Oxocarbenium Ion: The protonated ethoxy group departs as a molecule of ethanol. The lone pair of electrons on the adjacent oxygen atom helps to stabilize the resulting carbocation, forming a resonance-stabilized oxocarbenium ion. The formation of this intermediate is often the rate-determining step of the hydrolysis process. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com

Deprotonation: A final deprotonation step yields a hemiacetal intermediate, which quickly undergoes a similar sequence of protonation, ethanol elimination, and water attack to form the final aldehyde product, pyrrolidine-1-carbaldehyde.

Table 1: Summary of Acetal Hydrolysis
ReactantConditionsProductsKey Intermediate
1-(Diethoxymethyl)pyrrolidineAqueous Acid (e.g., H₃O⁺)Pyrrolidine-1-carbaldehyde, EthanolOxocarbenium ion

Reactions in the Presence of Lewis Acids

Lewis acids can also promote the reactivity of the acetal group. Instead of protonating an oxygen atom, a Lewis acid coordinates to one of the lone pairs of the ethoxy oxygens. unt.edu This coordination makes the oxygen a better leaving group and increases the electrophilicity of the acetal carbon. This activation facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a carbocationic intermediate that can be attacked by various nucleophiles. The use of Lewis acids is a common strategy in organic synthesis to achieve reactions under conditions that might be incompatible with Brønsted acids. msu.edunih.gov

Acetal as a Precursor for Carbonyl-Based Reactivity

The diethoxymethyl group serves as an effective protecting group for a formyl (-CHO) group. chemistrysteps.comjove.com Aldehydes are highly reactive towards nucleophiles and bases, which can interfere with desired chemical transformations elsewhere in a molecule. libretexts.org By converting the aldehyde functionality into a more stable acetal, it is masked from these reaction conditions. khanacademy.orgyoutube.com Once the other synthetic steps are complete, the acetal can be easily removed through acid-catalyzed hydrolysis, regenerating the original aldehyde. libretexts.orgchemistrysteps.com This strategy allows for a multi-step synthesis to be performed that would otherwise be impossible due to the reactivity of an unprotected aldehyde.

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine, which confers a distinct set of reactive properties to the molecule.

Nucleophilic Reactivity of the Secondary Amine

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it a potent nucleophile. chemicalbook.com Pyrrolidine is known to readily participate in nucleophilic substitution and addition reactions. chemicalbook.comacs.orgnih.gov Its nucleophilicity allows it to attack a wide range of electrophilic centers. Studies have quantified the nucleophilicity of pyrrolidine, showing it to be a strong nucleophile, although its reactivity can be influenced by solvent effects and steric hindrance from substituents. acs.orgrsc.orgresearchgate.net In the case of this compound, the bulky acetal group attached to the nitrogen may sterically hinder its approach to some electrophiles compared to unsubstituted pyrrolidine.

Role in Imine or Iminium Ion Formation (via Hydrolysis Product)

The pyrrolidine nitrogen is central to the formation of iminium ions, which are key intermediates in many organic reactions, particularly in organocatalysis. This process typically occurs after the hydrolysis of the acetal group.

Generation of the Secondary Amine: First, the this compound must be hydrolyzed, as described in section 3.1.1. This reaction cleaves the N-C bond of the acetal, liberating the free secondary amine, pyrrolidine.

Reaction with a Carbonyl Compound: The resulting pyrrolidine can then react with an aldehyde or ketone. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon. chemistrysteps.com This is followed by the elimination of a water molecule under acidic conditions, leading to the formation of a positively charged species known as an iminium ion. chemistrysteps.comkhanacademy.orgopenstax.orgmasterorganicchemistry.com

Table 2: Iminium Ion Formation from Pyrrolidine
ReactantsConditionsKey IntermediateProduct
Pyrrolidine + Aldehyde/KetoneMildly Acidic (pH ~4-5)CarbinolamineIminium Ion

This iminium ion is a powerful electrophile and can participate in a variety of subsequent reactions, making pyrrolidine a widely used catalyst for transformations involving carbonyl compounds. openstax.org

Functionalization at the Nitrogen Atom

The nitrogen atom in this compound is a tertiary amine, which defines its reactivity. As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the absence of a hydrogen atom on the nitrogen prevents it from undergoing reactions typical of primary and secondary amines, such as acylation to form amides. openstax.org

The primary mode of functionalization at the nitrogen atom involves reactions where it acts as a nucleophile. A characteristic reaction is alkylation, particularly with alkyl halides, to form a quaternary ammonium (B1175870) salt. openstax.orglibretexts.org For instance, reaction with an alkyl halide like iodomethane (B122720) would lead to the formation of 1-(diethoxymethyl)-1-methylpyrrolidinium iodide. This transformation converts the neutral amine into a positively charged quaternary ammonium salt, which can then serve as a substrate for other reactions, such as Hofmann elimination.

Another key aspect of the this compound structure is the N,O-acetal (aminal) functionality. This diethoxymethyl group is susceptible to hydrolysis under acidic conditions. Treatment with aqueous acid would likely cleave the acetal, leading to the formation of pyrrolidine and diethyl carbonate or related products. This hydrolysis effectively removes the N-substituent, converting the tertiary amine back into a secondary amine (pyrrolidine). This unmasking of the secondary amine opens up a wide array of subsequent functionalization reactions at the nitrogen, including acylation, sulfonylation, and reaction with carbonyl compounds to form enamines. libretexts.org

Intramolecular Reaction Pathways

Cyclization Reactions Directed by the Pyrrolidine Ring

Intramolecular cyclization reactions are powerful tools for constructing complex polycyclic molecules from simpler precursors. In derivatives of this compound, the pyrrolidine ring can serve as a scaffold to orient reactive groups, facilitating intramolecular bond formation. For such a reaction to occur, a suitable reactive functional group must be present on a side chain, which can then react with a position on the pyrrolidine ring or a group attached to it.

While specific examples involving the 1-(diethoxymethyl) group directing a cyclization are not prevalent in the literature, the principles of such transformations can be considered. The diethoxymethyl group itself is relatively inert. However, it could be envisioned as a precursor to a more reactive species. For example, acidic hydrolysis of the acetal would yield a secondary amine, which could then be functionalized with a side chain containing an electrophilic or nucleophilic center.

A hypothetical pathway could involve the functionalization of the pyrrolidine nitrogen (after deprotection of the acetal) with a chain containing a terminal alkene. Subsequent activation of the pyrrolidine ring, for instance through oxidation to an N-acyliminium ion, could trigger an intramolecular cyclization where the alkene attacks the electrophilic iminium ion, leading to the formation of a fused bicyclic system like a pyrrolizidine (B1209537) or indolizidine alkaloid core. The stereochemistry of the existing pyrrolidine ring would play a crucial role in directing the stereochemical outcome of the cyclization.

Rearrangement Reactions involving this compound Derivatives

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. For derivatives of this compound, participation in rearrangement reactions would typically require prior conversion to a more reactive intermediate.

One class of relevant rearrangements involves quaternary ammonium salts, which can be synthesized from this compound via N-alkylation as described in section 3.2.3. For example, the Stevens rearrangement or the Sommelet-Hauser rearrangement are known transformations of certain quaternary ammonium salts containing an electron-withdrawing group adjacent to the nitrogen. These reactions typically proceed via the formation of an ylide intermediate followed by a 1,2- or 2,3-sigmatropic shift, respectively, resulting in the formation of a rearranged tertiary amine.

Another potential, albeit complex, transformation could involve a rearrangement followed by cyclization. For instance, processes akin to the Nef-type rearrangement, which involves the conversion of a nitro group to a carbonyl group, have been incorporated into reaction cascades that ultimately form pyrrolidine rings from acyclic precursors. nih.gov While this is not a rearrangement of a pre-existing pyrrolidine, it highlights the types of complex transformations where pyrrolidine structures can emerge from intramolecular atom reorganization. For a derivative of this compound to undergo a defined rearrangement, it would need to be appropriately substituted with functional groups capable of initiating and participating in the migratory steps.

Radical Reactions Involving Pyrrolidine Derivatives

Hofmann-Löffler-Freytag Reaction and Related Radical Cyclizations

The Hofmann-Löffler-Freytag (HLF) reaction is a classic photochemical or thermal process used to synthesize pyrrolidines and other N-heterocycles through a radical-mediated intramolecular C–H amination. nih.govdrugfuture.comacs.org The reaction requires an amine bearing at least one alkyl chain of four or more carbons and an N-halo substituent (N-chloro or N-bromo). researchgate.net

The compound this compound cannot directly undergo the HLF reaction in its native form because it is a tertiary amine lacking the required N-halo functionality. A prerequisite for this reaction would be the chemical modification of the substrate. Specifically, the diethoxymethyl group would need to be removed via hydrolysis to generate the secondary amine, pyrrolidine. The resulting pyrrolidine could then be functionalized with an appropriate alkyl chain (e.g., an N-butyl group) and subsequently halogenated at the nitrogen atom (e.g., with N-chlorosuccinimide) to create the necessary N-chloroamine precursor.

Once the suitable N-chloro-N-alkylamine is formed, the HLF reaction mechanism proceeds as follows:

Initiation : Under acidic conditions and upon exposure to heat or UV light, the N–Cl bond undergoes homolytic cleavage to generate a nitrogen-centered radical cation.

Intramolecular Hydrogen Abstraction : The highly reactive nitrogen radical abstracts a hydrogen atom from the δ-carbon of the alkyl chain via a 1,5-hydrogen atom transfer (1,5-HAT). This step is kinetically favored and proceeds through a stable six-membered, chair-like transition state. nih.govacs.org This transfer generates a more stable carbon-centered radical at the δ-position.

Propagation : The carbon radical then abstracts a halogen atom from another molecule of the N-haloamine precursor, propagating the radical chain and forming a δ-haloalkylamine.

Cyclization : Finally, upon treatment with a base, the δ-haloalkylamine undergoes an intramolecular nucleophilic substitution (an SN2 reaction) to form the pyrrolidine ring.

This reaction is a powerful method for late-stage functionalization, allowing for the formation of a C–N bond at a previously unactivated C(sp³)–H position. nih.gov

α-C–H Functionalization via Carbene Transfer

Direct functionalization of C–H bonds is a highly efficient strategy in modern organic synthesis. For N-substituted pyrrolidines, the α-C–H bonds adjacent to the nitrogen atom are particularly amenable to functionalization via carbene transfer reactions. rochester.eduacs.org This method allows for the direct formation of a new carbon-carbon bond at the α-position of the pyrrolidine ring.

The reaction is typically catalyzed by transition metals or, more recently, by engineered enzymes. rochester.edunih.gov The general mechanism involves the catalyst reacting with a diazo compound, such as ethyl diazoacetate (EDA), to generate a metal-carbene or enzyme-bound carbene intermediate. This reactive intermediate is then transferred to one of the α-C–H bonds of the N-substituted pyrrolidine.

While specific studies on this compound are limited, extensive research on other N-substituted pyrrolidines, such as N-phenylpyrrolidine, demonstrates the viability and potential of this approach. acs.org Biocatalytic strategies using engineered variants of cytochrome P450 have shown remarkable efficiency and stereoselectivity. rochester.eduacs.org These enzymatic systems can achieve high yields and excellent enantiomeric ratios, providing a sustainable route to chiral α-functionalized pyrrolidines. rochester.edu The N-substituent plays a role in the reactivity and selectivity of the transformation.

The data below summarizes research findings for the α-C–H functionalization of various N-aryl pyrrolidines using an enzymatic carbene transfer approach, which serves as a model for the potential reactivity of this compound in similar systems.

N-SubstituentCarbene SourceCatalyst (Enzyme Variant)Yield (%)Enantiomeric Ratio (e.r.)Reference
N-phenylDiazoacetoneCYP119 Variant9899:1 rochester.edu
N-(4-methoxyphenyl)DiazoacetoneCYP119 Variant9699:1 rochester.edu
N-(4-fluorophenyl)DiazoacetoneCYP119 Variant9199:1 rochester.edu
N-(4-chlorophenyl)DiazoacetoneCYP119 Variant8599:1 rochester.edu
N-phenylEthyl Diazoacetate (EDA)CYP119 Variant7596:4 acs.org

Applications in Advanced Organic Synthesis

1-(Diethoxymethyl)pyrrolidine as a Synthetic Building Block

The utility of a chemical compound as a synthetic building block is determined by its ability to be reliably incorporated into larger, more complex structures, bringing with it a specific set of atoms and functionalities.

Incorporation into Complex Molecular Architectures

The pyrrolidine (B122466) skeleton is a privileged scaffold found in numerous biologically active alkaloids and complex natural products. nih.govnih.gov Synthetic strategies often target the construction of this ring system. nih.gov While many methods exist for the synthesis of pyrrolidine-containing molecules, mdpi.com specific examples detailing the direct incorporation of this compound as a complete building block into complex molecular architectures were not prominently featured in the surveyed research.

Precursor for Highly Functionalized Pyrrolidines

The creation of polysubstituted and highly functionalized pyrrolidines is a central theme in medicinal chemistry and drug discovery. nih.govfrontiersin.org A multitude of synthetic methods, including 1,3-dipolar cycloaddition reactions and iridium-catalyzed reductive generation of azomethine ylides, have been developed to produce structurally diverse pyrrolidines. rsc.org However, specific synthetic routes that utilize this compound as the primary precursor for the synthesis of other highly functionalized pyrrolidine derivatives were not explicitly detailed in the available literature.

Role as an Intermediate in Multi-step Syntheses

In multi-step synthesis, a compound can serve as a crucial intermediate that is generated and consumed along a reaction pathway toward a final target molecule.

Synthesis of Substituted Benzylpyrrolidine Derivatives

Substituted benzylpyrrolidine moieties are present in various pharmacologically active compounds. While numerous synthetic routes to access these derivatives have been established, a specific role for this compound as a key intermediate in the synthesis of substituted benzylpyrrolidine derivatives is not explicitly documented in the provided research.

Preparation of Organozinc Carbenoid Precursors

A significant application of N-diethoxymethyl-lactams, including the closely related N-diethoxymethyl-2-pyrrolidinone, is their use as precursors for heteroatom-functionalized organozinc carbenoids. These reactive intermediates are valuable in cyclopropanation reactions. The organozinc carbenoid can be generated efficiently from the diethoxymethylamide in the presence of metallic zinc and chlorotrimethylsilane.

The process involves an intramolecular amidocyclopropanation reaction where a tethered alkene on the lactam structure is cyclopropanated by the newly formed carbenoid. This reaction proceeds with high diastereoselectivity, typically favoring the formation of the more hindered endo-cyclopropane product. The sequence is noted for being inexpensive and effective for creating bicyclic amidocyclopropanes from a range of 4- to 6-membered lactams.

The general mechanism is believed to involve the activation of an ethoxy group on the orthoamide by a Lewis acid and chlorotrimethylsilane. This generates an intermediate which, upon receiving two electrons from zinc, forms the organozinc carbenoid that subsequently cyclopropanates an alkene.

Table 1: Intramolecular Cyclopropanation using N-diethoxymethyl-lactam Precursors

EntryLactam Ring SizeAlkene TetherProductYield (%)Diastereoselectivity
15 (Pyrrolidinone)AllylBicyclic amidocyclopropaneModerateHigh (endo)
26 (Piperidinone)AllylBicyclic amidocyclopropaneModerateHigh (endo)
34 (Azetidinone)AllylBicyclic amidocyclopropaneModerateHigh (endo)
45 (Pyrrolidinone)HomoallylBicyclic amidocyclopropaneModerateHigh (endo)

This table is a representation of findings for illustrative purposes.

Enantioselective Transformations

Enantioselective synthesis is critical for producing specific stereoisomers of chiral molecules, which is particularly important in pharmacology. The pyrrolidine scaffold is a cornerstone of many chiral ligands and organocatalysts used in asymmetric synthesis. beilstein-journals.org Methodologies such as catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides and diastereoselective cyclization sequences have been developed to afford enantiomerically enriched pyrrolidines. rsc.orgnih.gov Despite the prevalence of the pyrrolidine ring in chiral applications, the specific use of this compound in enantioselective transformations, either as a substrate, a chiral auxiliary, or a precursor to a chiral catalyst, was not identified in the surveyed literature.

Chiral Pyrrolidine Derivatives in Asymmetric Synthesis

The pyrrolidine scaffold is a fundamental structural motif found in numerous natural products, pharmaceuticals, and is a cornerstone in the field of asymmetric organocatalysis. nih.govunibo.it Chiral pyrrolidine derivatives, in particular, have been extensively developed and utilized as highly effective organocatalysts for a wide array of stereoselective transformations. mdpi.com These catalysts typically operate through the formation of transient chiral enamines or iminium ions with carbonyl substrates, effectively controlling the stereochemical outcome of the reaction. unibo.it

The design and synthesis of novel pyrrolidine-based organocatalysts are driven by the goal of achieving higher efficiency, selectivity, and applicability to more complex and less reactive substrates. mdpi.com Modifications to the pyrrolidine ring, often at the 2- or 4-positions, are common strategies to fine-tune the catalyst's steric and electronic properties. mdpi.com For instance, the introduction of bulky silyl (B83357) ether groups at the 2-position led to the development of the highly successful Jørgensen-Hayashi catalysts for asymmetric functionalization of aldehydes. unibo.it Similarly, dipeptide-like structures incorporating proline have been synthesized and tested in aldol (B89426) reactions. mdpi.com

The synthesis of these specialized chiral pyrrolidines often starts from readily available chiral precursors such as L- or D-proline, tartaric acid, or glyceric acid. mdpi.com Synthetic strategies can involve multiple steps, including reductive aminations, hydrogenolysis, and coupling reactions to build the final catalytic structure. mdpi.com

Strategies for Stereochemical Control

Achieving a high degree of stereochemical control is the primary objective in asymmetric synthesis. With chiral pyrrolidine derivatives, this control is exerted through several key strategies that leverage the catalyst's three-dimensional structure.

One of the primary modes of action involves the catalyst covalently binding to one substrate (typically an aldehyde or ketone) to form a chiral enamine or iminium ion intermediate. This intermediate then reacts with a second substrate. The stereoselectivity is dictated by the catalyst's ability to shield one face of the reactive intermediate, thereby directing the incoming electrophile or nucleophile to the other face. nih.govunibo.it The steric bulk of substituents on the pyrrolidine catalyst is a critical factor in the effectiveness of this shielding. unibo.it

Another strategy involves the use of hydrogen bonding. Catalysts featuring hydrogen bond donor groups, such as amides or sulfonamides, on a side chain can coordinate with the second reactant. This secondary interaction orients the substrates in a specific arrangement within the transition state, leading to high enantioselectivity. The distance and geometry between the amine of the pyrrolidine (which forms the enamine) and the hydrogen-bond donor are crucial for optimal results. mdpi.com

Furthermore, the conformational rigidity of the catalyst plays a significant role. Catalysts with rigid backbones, sometimes conferred by fused ring systems, can offer more predictable and higher levels of stereochemical control compared to more flexible analogues. mdpi.com The choice of solvent can also influence the reaction's stereochemical outcome by affecting the stability of different transition states. mdpi.com Through the careful design of these structural and functional elements, pyrrolidine-based catalysts can achieve exceptional levels of control over the formation of new stereocenters.

Below is a summary of representative asymmetric reactions catalyzed by various chiral pyrrolidine derivatives, highlighting the high yields and enantioselectivities that can be achieved.

Table 1: Performance of Chiral Pyrrolidine Derivatives in Asymmetric Reactions

Catalyst Type Reaction Substrates Enantiomeric Excess (ee) Yield
Diarylprolinol Silyl Ethers Michael Addition Aldehydes, Nitroalkenes High High
Prolinamides Aldol Reaction Ketones, Aldehydes Moderate to High Good
N-Sulfonyl-Pyrrolidines Michael Addition Aldehydes, Nitroalkenes High Good
C2-Symmetric Pyrrolidines Diethylzinc (B1219324) Addition Aldehydes Up to 96% 85-95%

Development and Application of 1 Diethoxymethyl Pyrrolidine Derived Catalysts

Pyrrolidine-Based Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has established itself as a fundamental pillar of modern synthetic chemistry, alongside metal- and biocatalysis. benthamdirect.com Within this field, catalysts derived from the pyrrolidine (B122466) scaffold have become particularly prominent. benthamdirect.comnih.gov The simple five-membered saturated heterocycle, known as pyrrolidine or tetrahydropyrrole, is a structural motif found in the amino acid proline, which was one of the first molecules identified as an effective asymmetric organocatalyst. nih.govwikipedia.org The pioneering work in the early 2000s by chemists like List, Barbas, and MacMillan demonstrated that L-proline and other chiral pyrrolidine derivatives could catalyze key carbon-carbon bond-forming reactions with high enantioselectivity. nih.gov These discoveries marked the beginning of modern asymmetric organocatalysis. nih.gov

Pyrrolidine-based catalysts are valued for their ability to activate substrates through two primary, well-understood mechanisms: enamine catalysis and iminium ion catalysis. uva.es This dual reactivity allows them to participate in a wide array of chemical transformations, making them versatile tools for constructing complex molecular architectures. benthamdirect.comnih.gov The development of these catalysts has been driven by the need to overcome the limitations of early catalysts like proline, such as poor solubility in organic solvents and the need for high catalyst loadings. nih.gov Researchers have since designed and synthesized a vast number of structurally diverse pyrrolidine catalysts to improve efficiency, expand substrate scope, and enhance stereocontrol. nih.gov

Enamine Catalysis Mechanisms

Enamine catalysis is a powerful strategy for the functionalization of carbonyl compounds at the α-position. nih.gov The catalytic cycle is initiated by the reaction of a secondary amine, such as the nitrogen atom in a pyrrolidine ring, with a ketone or an aldehyde. This condensation reaction, which involves the elimination of a water molecule, forms a nucleophilic enamine intermediate. The increased energy of the Highest Occupied Molecular Orbital (HOMO) of the enamine, compared to the corresponding enol or enolate, enhances its nucleophilicity, allowing it to react with a variety of electrophiles.

The general mechanism can be summarized in the following steps:

Enamine Formation: A pyrrolidine-based catalyst reacts with a carbonyl compound to form a key enamine intermediate and a molecule of water.

Nucleophilic Attack: The enamine attacks an electrophile (E+), forming a new carbon-carbon or carbon-heteroatom bond and generating an iminium ion.

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by the water molecule produced in the first step, releasing the functionalized product and regenerating the pyrrolidine catalyst, which can then enter a new catalytic cycle.

Iminium Ion Catalysis

In contrast to enamine catalysis which activates the carbonyl compound to act as a nucleophile, iminium ion catalysis activates α,β-unsaturated aldehydes and ketones to act as electrophiles. This mode of activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, facilitating conjugate addition by nucleophiles.

The catalytic cycle for iminium ion catalysis proceeds as follows:

Iminium Ion Formation: The secondary amine of the pyrrolidine catalyst reversibly condenses with an α,β-unsaturated aldehyde or ketone in the presence of a Brønsted acid co-catalyst to form a transient iminium ion. nih.gov

Nucleophilic Addition: A nucleophile (Nu-) adds to the β-position of the iminium ion. This step typically determines the stereochemistry of the final product, as the chiral catalyst creates a specific steric environment that directs the nucleophile's approach.

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed, which releases the final product and regenerates the catalyst.

Computational studies have been instrumental in understanding the stability and reactivity of these pyrrolidine-derived iminium ions. nih.govresearchgate.net Density Functional Theory (DFT) calculations allow researchers to predict the equilibrium position between different carbonyl compounds and the catalyst, forecasting which iminium species will be predominantly formed in a reaction mixture. nih.gov These studies have shown that for a catalytic cycle to be efficient, the iminium ion formed from the starting unsaturated aldehyde must be more stable (less prone to hydrolysis) than the iminium ion of the product adduct, ensuring the forward progression of the reaction. nih.gov

Development of Chiral Catalysts

The development of asymmetric organocatalysis is largely a story of the design and synthesis of novel chiral catalysts. nih.gov While L-proline was a revolutionary discovery, its application had limitations. nih.gov This spurred the creation of a vast library of "proline-mimetics" and other pyrrolidine-based structures with improved properties. nih.gov A major breakthrough came in 2005 with the independent development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi, which proved highly effective for various asymmetric reactions of aldehydes. nih.gov

Strategies for developing new chiral pyrrolidine catalysts often involve modifying the pyrrolidine ring at various positions, particularly at the C2 and C5 positions, to introduce stereodirecting groups. nih.govrsc.org These modifications aim to create a well-defined chiral pocket around the active site to maximize stereochemical control.

Key research findings in the development of chiral pyrrolidine catalysts include:

C2-Symmetric Ligands: The synthesis of C2-symmetric 2,5-disubstituted pyrrolidine derivatives has been a successful strategy. These catalysts have been used as chiral ligands in reactions such as the addition of diethylzinc (B1219324) to aldehydes, achieving high yields and excellent enantiomeric excess (ee). rsc.org

Bifunctional Catalysts: Researchers have developed bifunctional catalysts that incorporate an additional functional group, such as a thiourea (B124793) or an amide, capable of hydrogen bonding. nih.gov This second group can help organize the transition state by interacting with the substrate, leading to enhanced stereoselectivity. nih.gov

Peptide-like Structures: Custom-made catalysts incorporating peptide-like structures, where an α-amino acid is attached to a pyrrolidine framework, have been developed. These have shown high stereoselectivity in Michael reactions, with evidence suggesting a divergent stereocontrol mechanism involving both steric hindrance and hydrogen-bonding. rsc.org

The table below summarizes the performance of selected chiral pyrrolidine-derived catalysts in the asymmetric addition of diethylzinc to benzaldehyde, illustrating the impact of catalyst structure on enantioselectivity.

CatalystR1 GroupProduct ConfigurationYield (%)Enantiomeric Excess (op, %)
Catalyst 1 MeR9999.2
Catalyst 2 EtR9896.4
Catalyst 3 PhR9998.7
Data sourced from a study on chiral pyrrolidine derivatives as catalysts. lookchem.com

Heterogeneous Catalysis

A significant challenge in homogeneous catalysis, including organocatalysis, is the separation of the catalyst from the reaction products and its subsequent recovery and reuse. rsc.orgrsc.org This is a critical factor from both an economic and environmental standpoint, especially for industrial-scale synthesis. nih.gov To address this, extensive research has focused on the "heterogenization" of homogeneous catalysts by immobilizing them on insoluble solid supports. rsc.orgnih.gov This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as simplified purification and catalyst recycling. nih.gov

Immobilization of Pyrrolidine Functionality on Solid Supports

Several strategies have been developed to immobilize pyrrolidine-based organocatalysts onto solid supports. nih.gov The choice of support material and the immobilization technique are crucial as they significantly influence the performance, stability, and recyclability of the resulting heterogeneous catalyst. nih.gov Common solid supports include polymers, silica (B1680970), and magnetic nanoparticles. nih.gov

The primary methods for immobilization are:

Covalent Bonding: This involves forming a strong chemical bond between the catalyst and the support. nih.gov For example, pyrrolidine catalysts functionalized with appropriate linkers have been covalently attached to polymer resins. scispace.com This method generally leads to highly stable and recyclable catalysts with minimal leaching of the active species. mdpi.com

Non-covalent Interactions: Weaker forces such as hydrogen bonding or van der Waals forces can be used to adsorb the catalyst onto the support's surface. nih.gov

Encapsulation: The catalyst can be physically entrapped within the pores of a material, such as a microporous organic polymer (POP) or a metal-organic framework (MOF). uva.es This "ship-in-a-bottle" approach effectively confines the catalyst while allowing substrates and products to diffuse in and out. uva.es

Recent research has explored confining pyrrolidine moieties within microporous polymer networks to catalyze C=N and C=C bond formations. uva.es Another innovative technique involves attaching molecular catalysts to a metal oxide support and then "encapsulating" them with an ultrathin metal oxide layer via atomic layer deposition (ALD), which physically prevents the catalyst from detaching from the surface. rsc.orgrsc.org

The table below compares different immobilization strategies for organocatalysts.

Immobilization MethodDescriptionAdvantagesDisadvantages
Covalent Bonding Strong chemical linkage between catalyst and support. nih.govHigh stability, minimal leaching, good reusability. mdpi.comMay require complex synthesis, potential reduction in catalytic activity. nih.gov
Physisorption Adsorption via weak intermolecular forces. nih.govSimple preparation.Prone to catalyst leaching. nih.gov
Ionic Bonding Electrostatic attraction between charged catalyst and support. nih.govStronger than physisorption.Can be sensitive to solvent polarity and pH.
Encapsulation Physical entrapment within a porous support. uva.esnih.govPrevents leaching, protects the catalyst.Potential for mass transfer limitations (slower reactions).

Performance in Aqueous Reaction Media

The use of water as a reaction solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. nih.gov However, many organic reactions, and the organocatalysts used to promote them, have poor solubility in water. nih.gov This has led to the development of pyrrolidine-based catalysts specifically designed to function in aqueous media. researchgate.net

Several approaches have proven effective:

Amphiphilic Catalysts: Catalysts can be designed with both hydrophobic and hydrophilic regions. nih.gov For instance, attaching a long alkyl chain to a hydrophilic pyrrolidine headgroup can create a surfactant-like catalyst that forms micelles in water, providing a hydrophobic microenvironment for the reaction to occur.

Water-Soluble Groups: Incorporating polar, water-soluble groups into the catalyst structure can enhance its solubility and performance in water. nih.gov

Additives and Surfactants: The addition of surfactants, such as dodecylbenzenesulfonic acid, can help to emulsify the organic reactants in the aqueous phase, facilitating the reaction. nih.gov

Immobilized Catalysts: Heterogenizing catalysts on solid supports can also improve their performance and stability in aqueous solutions, preventing decomposition that might occur under homogeneous conditions. rsc.orgrsc.org

Research has shown that proline-based fluorinated dipeptides can be effective organocatalysts for asymmetric aldol (B89426) reactions in both organic and aqueous (brine) media. nih.gov Similarly, catalysts featuring a rigid bicyclic camphor (B46023) moiety have demonstrated excellent yield and stereocontrol for aldol reactions in water, particularly with the use of an acid promoter and surfactant. nih.gov These findings highlight the significant progress made in adapting pyrrolidine-based organocatalysis for environmentally friendly chemical synthesis. nih.gov

Catalytic Activity in Specific Reactions

Asymmetric Michael Additions

There is no available scientific literature describing the use of catalysts derived from 1-(Diethoxymethyl)pyrrolidine in asymmetric Michael additions.

Aldol Condensations

No research articles or patents were found that specifically investigate the application of this compound-derived catalysts in aldol condensations.

Structural Analysis and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 1-(Diethoxymethyl)pyrrolidine, various NMR experiments are employed to characterize its proton and carbon frameworks.

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. In this compound, distinct signals are expected for the protons of the pyrrolidine (B122466) ring and the diethoxymethyl group.

The pyrrolidine ring contains two sets of methylene (B1212753) protons. The protons on the carbons adjacent to the nitrogen atom (α-protons, C2/C5) are expected to be deshielded due to the electron-withdrawing effect of the nitrogen, typically resonating in the range of δ 2.5-2.8 ppm. The protons on the carbons further from the nitrogen (β-protons, C3/C4) are expected to appear at a higher field, around δ 1.7-1.9 ppm.

The diethoxymethyl group has a unique proton environment. The single methine proton (-CH(OEt)₂) is directly attached to the nitrogen and two oxygen atoms, leading to significant deshielding. Its signal is predicted to be a singlet and appear downfield. The methylene protons (-OCH₂CH₃) of the two ethoxy groups are diastereotopic due to the chiral environment created by the rest of the molecule, and they are expected to resonate as a quartet. The terminal methyl protons (-OCH₂CH₃) would appear as a triplet at a higher field.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrrolidine C2/C5-H2.5 - 2.8Multiplet
Pyrrolidine C3/C4-H1.7 - 1.9Multiplet
-CH(OEt)₂~4.5Singlet
-OCH₂CH₃~3.5Quartet
-OCH₂CH₃~1.2Triplet

¹³C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each carbon atom.

The carbons of the pyrrolidine ring adjacent to the nitrogen (C2/C5) are expected to appear in the range of δ 45-50 ppm. The β-carbons (C3/C4) are predicted to resonate at a higher field, around δ 25-30 ppm.

In the diethoxymethyl group, the methine carbon (-CH(OEt)₂) is attached to one nitrogen and two oxygen atoms, which would cause a significant downfield shift, likely in the region of δ 90-100 ppm. The methylene carbons (-OCH₂CH₃) of the ethoxy groups are expected around δ 60-65 ppm, and the terminal methyl carbons (-OCH₂CH₃) would appear at the highest field, around δ 15 ppm.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Pyrrolidine C2/C545 - 50
Pyrrolidine C3/C425 - 30
-CH(OEt)₂90 - 100
-OCH₂CH₃60 - 65
-OCH₂CH₃~15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the α- and β-protons of the pyrrolidine ring. It would also show a correlation between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC would be used to definitively assign which protons are attached to which carbons. For example, the proton signals in the δ 2.5-2.8 ppm range would correlate with the carbon signals in the δ 45-50 ppm range, confirming their assignment as the α-CH₂ groups of the pyrrolidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for determining the connectivity between different functional groups. For instance, a key correlation would be expected between the methine proton of the diethoxymethyl group and the α-carbons (C2/C5) of the pyrrolidine ring, confirming the N-C bond.

Conformational Studies via NMR

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. The nitrogen atom can also undergo inversion. The nature and position of the substituent on the nitrogen atom influence the preferred conformation and the rate of these dynamic processes.

Variable-temperature NMR studies can provide insights into the conformational dynamics of this compound. By cooling the sample, it might be possible to slow down the ring pucker and nitrogen inversion processes to the NMR timescale, potentially allowing for the observation of distinct signals for different conformers. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity of protons, which helps in determining the predominant conformation in solution. For example, NOE correlations between the methine proton of the diethoxymethyl group and the α-protons of the pyrrolidine ring would provide information about the orientation of the substituent relative to the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS) for Molecular Weight Determination

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In the positive ion mode, ESI-MS would be expected to produce a prominent protonated molecule, [M+H]⁺.

The molecular formula of this compound is C₉H₁₉NO₂. The calculated monoisotopic mass is 173.1416 g/mol . Therefore, the ESI-MS spectrum would be expected to show a major peak at m/z 174.1494, corresponding to the [M+H]⁺ ion.

Predicted ESI-MS Data for this compound

IonCalculated m/z
[M+H]⁺174.1494

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are fundamental in the synthesis and analysis of this compound, enabling researchers to monitor reaction progress, isolate the compound from reaction mixtures, and assess its purity. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and inexpensive analytical method extensively used to monitor the progress of chemical reactions that synthesize or modify this compound. rsc.org This technique helps determine when the starting materials have been consumed and the product has formed, signaling the completion of the reaction. libretexts.org

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside spots of the starting materials. libretexts.orgyoutube.com The plate, typically coated with a thin layer of silica (B1680970) gel (the stationary phase), is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). rsc.org As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. youtube.com

The progress of the reaction is visualized by comparing the spots from the reaction mixture to those of the starting materials. The disappearance of the reactant spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. libretexts.org Visualization is often achieved under UV light if the compounds are UV-active or by using chemical stains like phosphomolybdic acid or potassium permanganate, which react with the compounds to produce colored spots. pku.edu.cn

For pyrrolidine derivatives, common mobile phases consist of a mixture of a nonpolar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) (EA). The ratio of these solvents is adjusted to achieve optimal separation. rsc.orgpku.edu.cn

Table 1: Representative TLC Conditions for Monitoring Reactions of Pyrrolidine Derivatives

ParameterDescription
Stationary Phase Silica gel G plates with a 254 nm fluorescent indicator. pku.edu.cn
Mobile Phase (Eluent) Mixtures of petroleum ether (PE) and ethyl acetate (EA), with ratios adjusted based on reactant and product polarity (e.g., 20:1, 5:1). pku.edu.cn
Application Spotting of starting material, co-spot (starting material and reaction mixture), and reaction mixture aliquots at various time points. libretexts.org
Visualization UV light (254 nm), followed by staining with phosphomolybdic acid and gentle heating. pku.edu.cn
Interpretation Reaction completion is indicated by the disappearance of the starting material spot in the reaction mixture lane. libretexts.org

Silica Gel Column Chromatography for Purification

Following the completion of a reaction, silica gel column chromatography is the primary method used to isolate and purify this compound from crude reaction mixtures containing byproducts, unreacted starting materials, or catalysts. nih.gov This preparative technique operates on the same principles as TLC but on a much larger scale. commonorganicchemistry.com

The process involves packing a glass column with silica gel (stationary phase) and equilibrating it with a nonpolar solvent system. nih.govcommonorganicchemistry.com The crude product mixture is then loaded onto the top of the silica gel. The mobile phase, or eluent, is passed through the column, causing the components of the mixture to move down at different rates based on their polarity. column-chromatography.com Less polar compounds travel faster through the column, while more polar compounds are adsorbed more strongly to the silica gel and move slower. commonorganicchemistry.com

By systematically collecting the eluent in separate fractions, the desired compound can be isolated. The purity of these fractions is typically checked by TLC to identify and combine the fractions containing the pure product. nih.gov The solvent is then removed, yielding the purified this compound.

Table 2: General Parameters for Silica Gel Column Chromatography Purification

ParameterDescription
Stationary Phase Silica gel (e.g., 100-200 µm particle size). nih.gov
Mobile Phase (Eluent) A gradient solvent system, often starting with a nonpolar mixture (e.g., 100% hexane or petroleum ether) and gradually increasing polarity by adding a solvent like ethyl acetate. For example, a PE/EA 50:1 mixture has been used for related structures. pku.edu.cn
Loading Technique The crude mixture can be dissolved in a minimal amount of a low-polarity solvent ("wet loading") or adsorbed onto a small amount of silica gel which is then added to the column ("dry loading"). commonorganicchemistry.com
Fraction Collection Eluent is collected in sequential fractions.
Purity Analysis Collected fractions are analyzed by TLC to identify those containing the pure compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of this compound. nih.gov It provides high-resolution separation and allows for accurate quantification of the compound and any impurities present. researchgate.net

In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). researchgate.net For pyrrolidine derivatives, reversed-phase HPLC (RP-HPLC) is common, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net

A small, precise volume of the sample solution is injected into the HPLC system. As the mobile phase flows through the column at high pressure, the components of the sample are separated based on their hydrophobicity. nih.gov A detector, commonly a UV-Vis detector, measures the absorbance of the eluent, producing a chromatogram where each peak corresponds to a different component. nih.gov The purity of the this compound sample is determined by the relative area of its corresponding peak in the chromatogram.

Table 3: Illustrative HPLC Parameters for Purity Analysis of Pyrrolidine Analogs

ParameterDescription
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net
Column C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). researchgate.netnih.gov
Mobile Phase A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer. researchgate.net
Flow Rate Typically in the range of 1.0 - 1.5 mL/min. researchgate.net
Detection UV-Visible detector set at a wavelength where the compound exhibits maximum absorbance. nih.gov
Output A chromatogram showing retention time and peak area, which are used to calculate purity. nih.gov

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com If this compound, or a derivative thereof, can be obtained as a single crystal of suitable quality, this technique can provide unambiguous structural information, including bond lengths, bond angles, and conformational details of the molecule in the solid state. ncl.ac.ukresearchgate.net

The technique involves directing a beam of monochromatic X-rays onto a single crystal. libretexts.org The electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. libretexts.org The angles and intensities of these diffracted beams are measured by a detector. Mathematical analysis of this diffraction pattern allows for the calculation of the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. rsc.org

This structural information is invaluable for confirming the compound's identity and understanding its stereochemistry and intermolecular interactions in the solid state. While obtaining a suitable crystal can be challenging, the resulting structural data is unparalleled in its detail and accuracy. mdpi.comncl.ac.uk

Table 4: Information Obtained from X-ray Crystallography

Data TypeDescription
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice. researchgate.net
Space Group The set of symmetry operations that describe the crystal's structure. researchgate.net
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit. rsc.org
Bond Lengths & Angles Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. researchgate.net
Conformation The specific three-dimensional shape (e.g., puckering of the pyrrolidine ring) adopted by the molecule in the crystal.
Intermolecular Interactions Identification of forces such as hydrogen bonds or van der Waals interactions that dictate how molecules pack together in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, which are based on the principles of quantum mechanics, are instrumental in elucidating the electronic properties and geometric configurations of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1-(diethoxymethyl)pyrrolidine, DFT calculations could determine key electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and potential interaction sites. While specific DFT studies on this compound are not readily found, research on other pyrrolidine (B122466) derivatives demonstrates the utility of this approach. For instance, DFT has been successfully used to correlate molecular structure with inhibitive effects in various organic compounds.

Table 1: Potential Parameters from DFT Calculations for this compound

ParameterDescriptionPotential Insights
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons; relates to reactivity with electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons; relates to reactivity with nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule.
Electron Density Distribution of electrons around the molecule.Highlights electron-rich and electron-deficient regions, predicting sites for chemical attack.
MESP Molecular Electrostatic Potential.Visualizes the charge distribution and predicts sites for electrostatic interactions.

This table represents a hypothetical application of DFT to this compound, as specific studies are not available.

Computational methods can be employed to map out the energy landscape of chemical reactions involving this compound. By locating the transition state structures and calculating their energies, researchers can determine the activation energy barriers for various potential reactions. This analysis provides a deeper understanding of reaction mechanisms and kinetics. For example, in cycloaddition reactions involving pyrrolidine derivatives, DFT has been used to elucidate the mechanism and predict stereochemical outcomes.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics and dynamics are better suited for studying the behavior of larger systems and longer timescale events.

Molecular mechanics simulations can be used to model the structure and stability of reaction intermediates that may form during reactions of this compound. Furthermore, molecular dynamics simulations can track the movement of atoms over time, providing a dynamic picture of reaction pathways. These simulations can help visualize the entire reaction process, from reactants to products, through various intermediate and transition states.

The reactivity of this compound is governed by a combination of steric and electronic effects. The bulky diethoxymethyl group can sterically hinder certain reaction pathways, while the lone pair of electrons on the nitrogen atom provides a site for nucleophilic attack. Computational models can disentangle these effects by systematically modifying the molecular structure and observing the impact on calculated reactivity parameters. Studies on related compounds have shown that both steric and electronic factors play a crucial role in determining the efficiency and outcome of chemical syntheses.

Application of Advanced Computational Tools

The study of "this compound" and related chemical structures is significantly enhanced by the application of advanced computational tools. These technologies allow for the exploration of molecular properties, reaction pathways, and potential applications at a level of detail and speed unattainable through experimental methods alone.

The application of interpretable machine learning models can also provide deeper insights into chemical reactivity, helping chemists to understand the factors that govern reaction outcomes. synthiaonline.com This synergy between human expertise and AI's data-processing power can lead to the discovery of new reactions and enhance the efficiency of chemical process development. synthiaonline.comyale.edu

Table 1: Applications of AI/ML in the Study of "this compound"

Application Area Specific Task Potential Benefit
Synthesis Planning Retrosynthetic analysis and reaction pathway optimization. chemrxiv.org Faster, more efficient, and potentially greener synthesis routes. nih.gov
Property Prediction Forecasting physicochemical properties (e.g., solubility, boiling point). Rapid screening of virtual derivatives without costly experiments.
Bioactivity Screening Predicting interactions with biological targets and potential toxicity. azolifesciences.com Prioritization of compounds for further drug discovery efforts. iscientific.org
Reaction Optimization Identifying optimal reaction conditions (temperature, catalysts, solvents). Increased reaction yields and purity of the final product.

Quantum computing represents a paradigm shift for theoretical chemistry, offering the potential to simulate molecular systems with unprecedented accuracy. aps.org While classical computers struggle with the exponential complexity of exact quantum mechanical equations for all but the smallest molecules, quantum computers are inherently suited for such tasks. eetimes.euit4i.cz This capability could provide profound insights into the behavior of "this compound."

One of the most anticipated applications is the exact calculation of molecular electronic structures. aps.org Quantum algorithms like the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) are being developed to determine the ground and excited state energies of molecules with high precision. eetimes.eunih.gov For "this compound," this would enable highly accurate predictions of its stability, reactivity, and spectroscopic properties. VQE is a hybrid quantum-classical algorithm particularly suited for near-term quantum hardware. eetimes.eu

Quantum computers could also simulate the dynamics of chemical reactions involving "this compound" at the quantum level. aps.org This would allow researchers to observe the intricate process of bond breaking and formation, providing a detailed understanding of reaction mechanisms that is often inaccessible through experimental means. Such simulations could be pivotal in designing more efficient catalysts or controlling reaction outcomes. ibm.com

Although the field is still in its early stages and currently limited to small molecular systems, the progress is rapid. it4i.czrsc.org As quantum hardware and algorithms improve, they are expected to tackle increasingly complex molecules and problems, revolutionizing areas from materials science to drug discovery. arxiv.org

Table 2: Potential Applications of Quantum Computing for "this compound"

Quantum Application Specific Calculation / Simulation Scientific Insight Gained
Electronic Structure Calculation Highly accurate determination of ground and excited state energies. aps.org Fundamental understanding of molecular stability, reactivity, and spectroscopy.
Reaction Dynamics Simulating the time-evolution of a chemical reaction. aps.orgibm.com Detailed mechanistic insights into reaction pathways and transition states.
Molecular Property Prediction Precise calculation of properties like dipole moment and polarizability. More accurate data for developing better models and understanding intermolecular forces.
Drug Design & Docking Simulating the interaction between the molecule and a biological target. Accurate prediction of binding affinities, aiding in rational drug design. arxiv.org

Future Research Directions and Unexplored Reactivity

Novel Synthetic Routes to Functionalized Pyrrolidines

The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines remains a significant focus in organic chemistry. 1-(Diethoxymethyl)pyrrolidine can serve as a valuable precursor for generating a variety of functionalized pyrrolidine (B122466) derivatives. Future research should concentrate on harnessing the reactivity of the N,O-acetal functionality to introduce diverse substituents onto the pyrrolidine ring.

One promising avenue involves the in situ generation of an N-acyliminium ion from this compound through treatment with a Lewis acid. This reactive intermediate can then be intercepted by a wide range of nucleophiles, including carbon- and heteroatom-based reagents, to afford α-substituted pyrrolidines. The diastereoselectivity of these additions could be controlled by the appropriate choice of chiral auxiliaries or catalysts, providing access to enantiomerically enriched products.

Furthermore, the development of transition-metal-catalyzed cross-coupling reactions utilizing this compound as a masked formyl group equivalent could open up new synthetic possibilities. For instance, palladium- or nickel-catalyzed reactions with aryl or vinyl halides could lead to the formation of 2-formylpyrrolidine derivatives, which are valuable intermediates in alkaloid synthesis.

Synthetic StrategyPotential ProductsKey Research Focus
Lewis Acid-Mediated Nucleophilic Additionα-Substituted PyrrolidinesDiastereoselective and Enantioselective Control
Transition-Metal-Catalyzed Cross-Coupling2-Formylpyrrolidine DerivativesCatalyst Development and Substrate Scope
Tandem Cyclization-Functionalization ReactionsPolycyclic Pyrrolidine ScaffoldsExploration of Novel Cascade Sequences

Exploration of Unique Reaction Pathways and Mechanisms

The inherent reactivity of the N,O-acetal moiety in this compound is ripe for exploration, potentially leading to the discovery of novel reaction pathways. While the hydrolysis to the corresponding aldehyde and amine is a known transformation, investigating its behavior under non-aqueous and non-hydrolytic conditions could unveil unique chemical transformations.

For instance, the reaction of this compound with strong bases could lead to the formation of a novel nucleophilic species. The regioselectivity of subsequent reactions with various electrophiles would be of significant mechanistic interest. Understanding the factors that govern the stability and reactivity of such intermediates is crucial for their synthetic application.

Moreover, the photochemical and electrochemical properties of this compound have not been extensively studied. Investigating its behavior under photoirradiation or in an electrochemical cell could lead to the development of novel, green synthetic methods for the functionalization of the pyrrolidine ring. Mechanistic studies, including isotopic labeling and kinetic analysis, will be essential to elucidate the intricate details of these new transformations.

Development of New Catalytic Systems

The pyrrolidine scaffold is a privileged motif in asymmetric catalysis, with proline and its derivatives being among the most successful organocatalysts. nih.govmdpi.com this compound can serve as a precursor for the synthesis of novel pyrrolidine-based ligands and organocatalysts.

Future research in this area should focus on the design and synthesis of chiral ligands derived from this compound for transition-metal-catalyzed asymmetric reactions. The diethoxymethyl group can be chemically modified to introduce coordinating atoms, such as phosphorus or sulfur, to create bidentate or tridentate ligands. The catalytic activity and enantioselectivity of the resulting metal complexes could then be evaluated in a variety of transformations, including hydrogenations, cross-couplings, and cycloadditions.

Furthermore, the development of organocatalysts based on the this compound framework is another promising direction. The N,O-acetal functionality could be exploited to create novel bifunctional catalysts that can activate both the electrophile and the nucleophile in a stereocontrolled manner. The design of such catalysts would benefit from computational modeling to predict their conformational preferences and transition state energies.

Catalyst TypePotential ApplicationsKey Design Considerations
Chiral Ligands for Transition MetalsAsymmetric Hydrogenation, Cross-CouplingNature of Coordinating Atoms, Steric and Electronic Properties
Pyrrolidine-Based OrganocatalystsAsymmetric Aldol (B89426), Michael, and Mannich ReactionsBifunctionality, Conformational Rigidity
Immobilized Catalysts on Solid SupportsHeterogeneous Catalysis, Catalyst RecyclingLinker Strategy, Support Material

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of new catalysts and synthetic routes. nih.govtandfonline.comscispace.com Advanced computational modeling can provide valuable insights into the structure, reactivity, and reaction mechanisms of this compound and its derivatives.

Future computational studies should focus on several key areas. Firstly, high-level quantum mechanical calculations can be employed to accurately predict the conformational preferences of this compound and its transition states in various reactions. This information is crucial for understanding and predicting the stereochemical outcomes of its transformations.

Secondly, molecular dynamics simulations can be used to study the behavior of this compound in different solvent environments and its interactions with catalysts and other reagents. nih.gov This can provide a deeper understanding of the factors that influence reaction rates and selectivities.

Finally, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of novel pyrrolidine derivatives synthesized from this compound. nih.gov These predictive models can accelerate the drug discovery process by identifying promising lead compounds for further experimental investigation.

Computational MethodResearch ObjectiveExpected Outcomes
Quantum Mechanics (DFT, ab initio)Elucidate Reaction Mechanisms and StereoselectivityAccurate Transition State Geometries and Energies
Molecular Dynamics (MD) SimulationsInvestigate Solvation Effects and Catalyst-Substrate InteractionsUnderstanding of Dynamic Behavior in Solution
QSAR/QSPR ModelingPredict Biological Activity and Physicochemical PropertiesRational Design of Novel Bioactive Molecules

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.